6.4-Fold Greater COX-2 Inhibitory Potency Compared to Ibuprofen
In a direct head-to-head in vitro study, the hydrazide derivative (HL) derived from 2-(4-isobutylphenyl)propanohydrazide demonstrated a half-maximal inhibitory concentration (IC50) of 4.9 µM against COX-2, compared to 31.4 µM for the parent drug ibuprofen [1]. This represents a 6.4-fold improvement in potency. The assay employed western blot analysis and enzyme-linked immunosorbent assay (ELISA) to quantify COX-2 expression and activity in a cellular model [1].
| Evidence Dimension | COX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4.9 µM |
| Comparator Or Baseline | Ibuprofen: 31.4 µM |
| Quantified Difference | 6.4-fold lower IC50 (84% reduction) |
| Conditions | In vitro cellular COX-2 inhibition assay (western blot/ELISA) |
Why This Matters
This 6.4-fold potency gain supports selection of the hydrazide over ibuprofen for studies requiring enhanced COX-2 inhibition or reduced dosing.
- [1] Abbas AM, Aboelmagd A, Kishk SM, Nasrallah HH, Boyd WC, Kalil H, et al. A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction. Molecules. 2022;27(21):7540. View Source
